

# Application Note: Development of a Stability-Indicating Assay for Saxagliptin Formulations

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## Compound of Interest

Compound Name: Saxagliptin

Cat. No.: B1141280

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## Introduction

**Saxagliptin** is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases the levels of incretin hormones, thereby stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] To ensure the safety and efficacy of pharmaceutical products, it is crucial to develop and validate a stability-indicating assay method (SIAM). This method is essential for accurately quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling.

This application note provides a detailed protocol for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of **Saxagliptin** in pharmaceutical formulations. The method is designed to separate **Saxagliptin** from its potential degradation products formed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

## Principle

The stability-indicating capability of an analytical method is its ability to accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This is typically achieved by subjecting the drug substance to forced degradation under stress conditions such as acid and base hydrolysis, oxidation, heat, and

photolysis.[5] The developed chromatographic method must be able to resolve the principal peak from any degradant peaks, thus proving its specificity.

## Experimental Protocols

### Equipment and Materials

- Equipment:
  - High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector (e.g., Agilent 1200 series)[6]
  - Analytical balance
  - pH meter
  - Sonicator
  - Hot air oven
  - Photostability chamber
  - Volumetric flasks and pipettes
  - Syringe filters (0.45 µm)
- Chemicals and Reagents:
  - **Saxagliptin** reference standard
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Potassium dihydrogen orthophosphate or Ammonium dihydrogen phosphate (AR grade)
  - Orthophosphoric acid (AR grade)
  - Sodium hydroxide (AR grade)

- Hydrochloric acid (AR grade)
- Hydrogen peroxide (30%, AR grade)
- Purified water (HPLC grade)
- Chromatographic Column:
  - A C18 column is commonly used (e.g., Xterra C18, 150 mm × 4.6 mm, 3.5 µm; Kromasil C18, 150 x 4.6 mm, 5 µm; Phenomenex Luna SCX, 250 x 4.6mm, 10 µm).[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Preparation of Solutions

- Mobile Phase Preparation:
  - A common mobile phase consists of a mixture of a buffer solution and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 5.5 with orthophosphoric acid) and acetonitrile in a ratio of 53:47 (v/v).[\[7\]](#) Another option is a mobile phase of ammonium dihydrogen phosphate buffer (pH 2.5) and methanol in a 70:30 (v/v) ratio.[\[6\]](#)
  - Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
- Standard Stock Solution Preparation:
  - Accurately weigh about 25 mg of **Saxagliptin** reference standard and transfer it to a 25 mL volumetric flask.
  - Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components). This yields a stock solution of approximately 1000 µg/mL.
- Working Standard Solution Preparation:
  - From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 5-100 µg/mL) by diluting with the mobile phase.[\[6\]](#)
- Sample Preparation (from Tablets):
  - Weigh and finely powder not fewer than 20 tablets.

- Transfer an amount of powder equivalent to a single dose of **Saxagliptin** into a volumetric flask.
- Add a portion of the diluent, sonicate for a specified time to ensure complete dissolution of the drug, and then dilute to the mark.
- Filter the solution through a 0.45 µm syringe filter before injection.

## Chromatographic Conditions

- Column: C18 analytical column (e.g., Xterra C-18, 150 mm × 4.6 mm, 3.5 µm).[\[7\]](#)
- Mobile Phase: Phosphate buffer (pH 5.5): Acetonitrile (53:47 v/v).[\[7\]](#)
- Flow Rate: 1.2 mL/min.[\[7\]](#)
- Detection Wavelength: 230 nm.[\[7\]](#)[\[8\]](#)
- Injection Volume: 10 µL.[\[8\]](#)
- Column Temperature: Ambient.[\[9\]](#)

## Forced Degradation Studies

Perform forced degradation studies on a solution of **Saxagliptin** to demonstrate the stability-indicating nature of the method.

- Acid Hydrolysis: Treat the drug solution with 0.1N HCl and reflux for a specified period. Neutralize the solution before injection.[\[10\]](#)
- Base Hydrolysis: Treat the drug solution with 0.1N NaOH and reflux for a specified period. Neutralize the solution before injection.[\[10\]](#)
- Oxidative Degradation: Treat the drug solution with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for a specified period.[\[10\]](#)
- Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 105°C) for a specified duration.

- Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber.

Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main

**Saxagliptin** peak.

## Method Validation

Validate the analytical method according to ICH guidelines, evaluating the following parameters:[2][3]

- Specificity: Assessed by analyzing stressed samples to ensure no interference from degradants.
- Linearity: Determined over a range of concentrations (e.g., 2–14 µg/mL).[7] The correlation coefficient ( $r^2$ ) should be close to 0.999.[11]
- Accuracy: Performed by recovery studies at different concentration levels (e.g., 80%, 100%, 120%).[9] Mean recovery should be within 98-102%.
- Precision:
  - Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
  - Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The relative standard deviation (%RSD) should be less than 2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
- Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).

## Data Presentation

### Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	$\leq 2.0$	
Theoretical Plates	$\geq 2000$	
%RSD of Peak Areas	$\leq 2.0\%$	

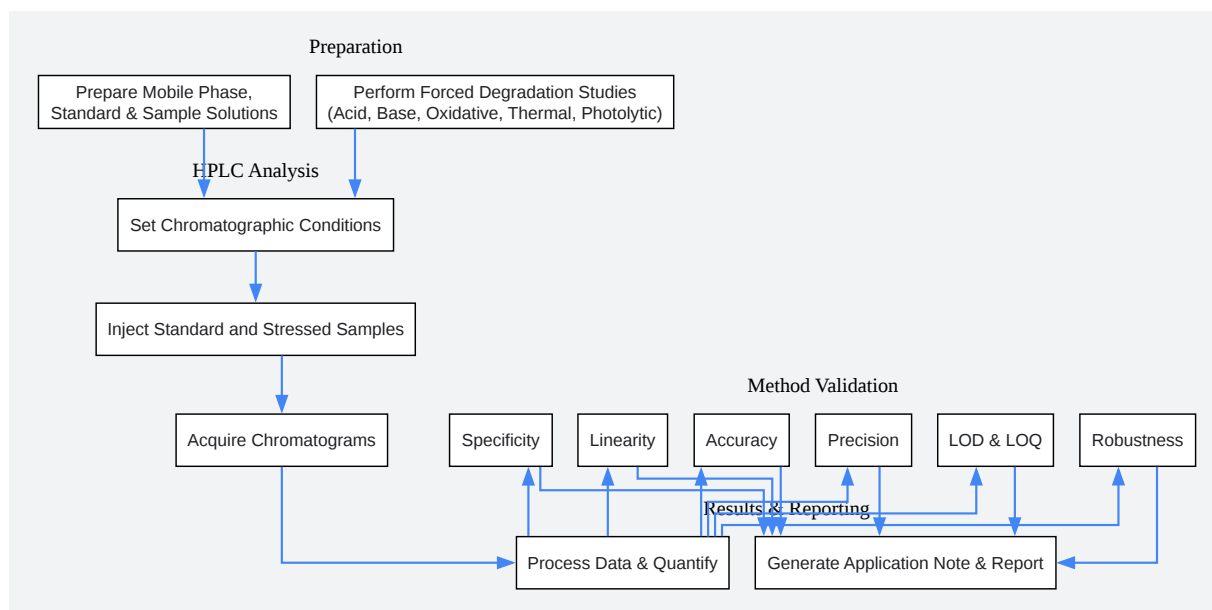
**Table 2: Results of Forced Degradation Studies**

Stress Condition	Duration	% Degradation of Saxagliptin
0.1N HCl		
0.1N NaOH		
3% H <sub>2</sub> O <sub>2</sub>		
Thermal (e.g., 105°C)		
Photolytic		

**Table 3: Summary of Method Validation Parameters**

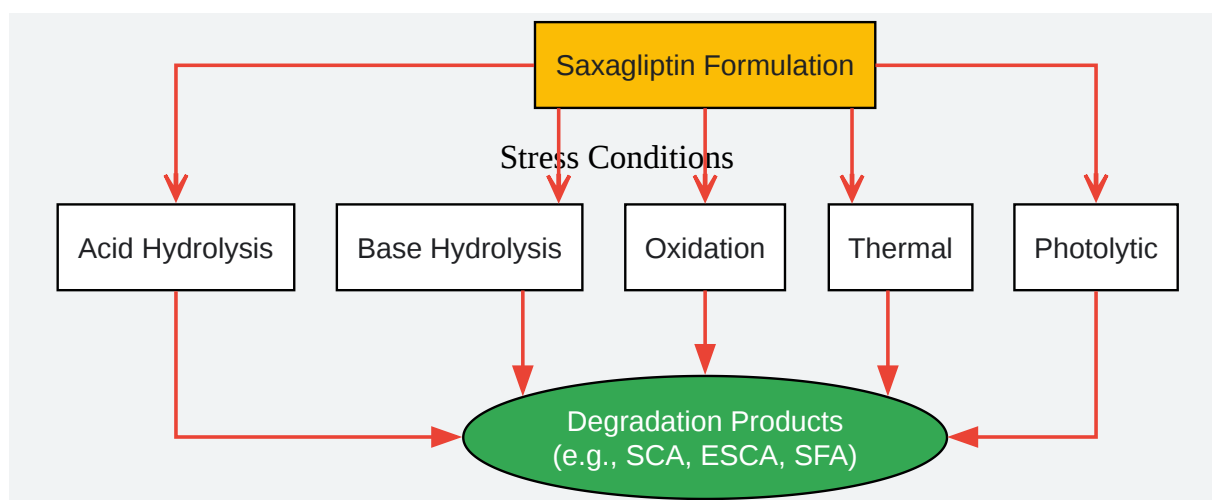
Parameter	Result
Linearity Range (µg/mL)	
Correlation Coefficient (r <sup>2</sup> )	
Accuracy (% Recovery)	
Precision (%RSD)	
LOD (µg/mL)	
LOQ (µg/mL)	
Robustness	The method is robust

## Visualizations



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Caption: Experimental workflow for developing a stability-indicating assay.



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Caption: Forced degradation pathways for **Saxagliptin**.

## Conclusion

The described RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of **Saxagliptin** in pharmaceutical dosage forms. The method effectively separates the parent drug from its degradation products formed under various stress conditions, making it suitable for routine quality control analysis and stability studies of **Saxagliptin** formulations. The validation of this method in accordance with ICH guidelines ensures its reliability and suitability for its intended purpose.

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